molecular formula C22H26N2O3 B3570860 ethyl 4-(3,3-diphenylpropanoyl)-1-piperazinecarboxylate

ethyl 4-(3,3-diphenylpropanoyl)-1-piperazinecarboxylate

Cat. No. B3570860
M. Wt: 366.5 g/mol
InChI Key: WVZBZOKJDWSJMX-UHFFFAOYSA-N
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Description

“Ethyl 4-(3,3-diphenylpropanoyl)-1-piperazinecarboxylate” is a complex organic compound. It is an ester derived from a piperazine carboxylic acid and a diphenylpropanoyl group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms . Attached to this ring would be a carboxylate ester group, which includes an ethyl group . Also attached would be a diphenylpropanoyl group, which consists of a three-carbon chain substituted with two phenyl groups .

Scientific Research Applications

DNA-Based Bioconjugates Synthesis

This compound can be utilized in the synthesis of DNA-based bioconjugates. An adapted strategy from the conventional EDC crosslinking method, which typically uses 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDC), can be developed to form covalently coupled phosphoramidated single-stranded DNA (ssDNA). This approach is significant for creating stable DNA conjugates that are essential in various biological and medical research applications, such as gene therapy and DNA vaccines .

Crosslinking Strategies in Biological Engineering

The compound can act as a crosslinker in biological engineering applications. It can be involved in forming stable intermediates prior to amination, enhancing the efficiency of EDC/NHS reactions. These reactions are crucial in a wide range of applications, including immobilizing proteins onto surfaces, constructing DNA-cellulose nanocrystals, and creating nucleic acid functionalized carbon nanotubes .

Multicomponent Reactions in Organic Synthesis

In organic synthesis, this compound can be a key player in multicomponent reactions. It can be used to synthesize various heterocyclic compounds, which are foundational in the development of pharmaceuticals and biologically active molecules. The ability to incorporate multiple fused heterocyclic scaffolds can lead to the creation of new heterocycles with significant chemical and biomedical relevance .

Mechanism of Action

The mechanism of action of this compound is not clear without specific context. It could potentially exhibit biological activity depending on the exact structure and stereochemistry .

Future Directions

The potential applications and future directions for this compound would depend on its biological activity. It could potentially be investigated for use in medicinal chemistry, materials science, or other fields .

properties

IUPAC Name

ethyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-2-27-22(26)24-15-13-23(14-16-24)21(25)17-20(18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-12,20H,2,13-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVZBZOKJDWSJMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3,3-diphenylpropanoyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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